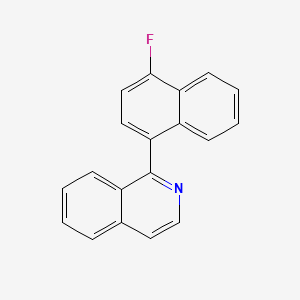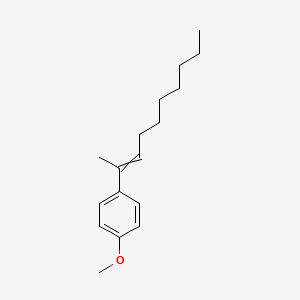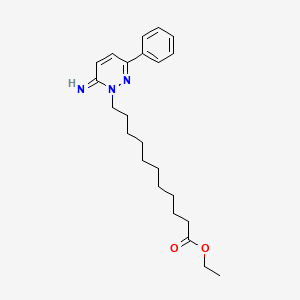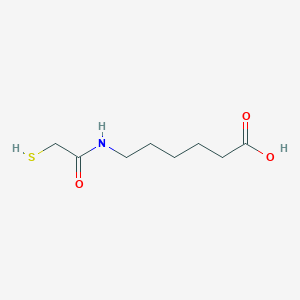![molecular formula C8H10OS2 B15160061 [(R)-(Methylsulfanyl)methanesulfinyl]benzene CAS No. 670271-24-6](/img/structure/B15160061.png)
[(R)-(Methylsulfanyl)methanesulfinyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[®-(Methylsulfanyl)methanesulfinyl]benzene is an organic compound with the molecular formula C8H10OS2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing [®-(Methylsulfanyl)methanesulfinyl]benzene involves the oxidation of thioanisole (methyl phenyl sulfide) using sodium metaperiodate. The reaction is typically carried out in an aqueous medium at low temperatures to prevent overoxidation. The product is then purified through vacuum distillation .
Industrial Production Methods
Industrial production of [®-(Methylsulfanyl)methanesulfinyl]benzene may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[®-(Methylsulfanyl)methanesulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced back to the corresponding sulfide.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl phenyl sulfide.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
[®-(Methylsulfanyl)methanesulfinyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of [®-(Methylsulfanyl)methanesulfinyl]benzene involves its interaction with specific molecular targets. For example, it can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The sulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Methyl phenyl sulfone: Similar in structure but with a sulfone group instead of a sulfinyl group.
Methanesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain reactions.
Methyl phenyl sulfide: The reduced form of [®-(Methylsulfanyl)methanesulfinyl]benzene .
Uniqueness
[®-(Methylsulfanyl)methanesulfinyl]benzene is unique due to its chiral nature and the presence of both sulfanyl and sulfinyl groups. This combination of features makes it a versatile compound in synthetic chemistry and a valuable intermediate in various industrial processes.
Propiedades
Número CAS |
670271-24-6 |
|---|---|
Fórmula molecular |
C8H10OS2 |
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
[(R)-methylsulfanylmethylsulfinyl]benzene |
InChI |
InChI=1S/C8H10OS2/c1-10-7-11(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t11-/m0/s1 |
Clave InChI |
NRNZRQYQJQUCHA-NSHDSACASA-N |
SMILES isomérico |
CSC[S@](=O)C1=CC=CC=C1 |
SMILES canónico |
CSCS(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)

![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)

![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)


![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)


